

3H-spiro[2-benzofuran-1,4'-piperidine] chemical structure and CAS number

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Compound of Interest

Compound Name: 3H-spiro[2-benzofuran-1,4'-piperidine]

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An In-depth Technical Guide to **3H-Spiro[2-benzofuran-1,4'-piperidine]**: A Privileged Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can effectively interact with biological targets is perpetual. Among these, spirocyclic systems have emerged as "privileged scaffolds" due to their unique three-dimensional topographies, which can lead to enhanced binding affinity, selectivity, and improved pharmacokinetic profiles compared to their flatter aromatic counterparts. This guide focuses on one such compelling molecule: **3H-spiro[2-benzofuran-1,4'-piperidine]**.

Identified by the CAS Number 38309-60-3, this compound elegantly fuses a piperidine ring, a cornerstone of many successful drugs, with a 2-benzofuran system through a single spirocyclic carbon atom.^{[1][2]} This rigidified structure has garnered significant attention from researchers, serving as a versatile building block for a range of therapeutic agents, most notably those targeting the central nervous system (CNS).^{[3][4]} Its utility extends beyond therapeutics into the realm of chemical biology, where it forms the core of sophisticated molecular probes for studying complex biological systems like the sigma (σ) receptors.^[5]

This document, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and diverse applications of the **3H-spiro[2-benzofuran-1,4'-piperidine]** scaffold.

Chapter 1: Physicochemical and Structural Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its application in drug design and development. This chapter elucidates the structural and chemical identity of **3H-spiro[2-benzofuran-1,4'-piperidine]**.

Chemical Identity

The core identifying information for this scaffold is summarized in the table below. There is some variability in the literature regarding its molecular formula; however, structural analysis confirms C12H15NO as the correct composition for the free base.[\[1\]](#)[\[3\]](#)

| Property | Value |
|-------------------|--|
| CAS Number | 38309-60-3 [1] [2] [3] |
| IUPAC Name | spiro[isobenzofuran-1(3H),4'-piperidine] |
| Synonyms | 3H-Spiro[2-benzofuran-1,4'-piperidine] [1] |
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol [1] |
| Canonical SMILES | C1OC2(CCNCC2)C3=C1C=CC=C3 |

Structural Elucidation

The defining feature of **3H-spiro[2-benzofuran-1,4'-piperidine]** is its spirocyclic junction. This arrangement locks the two constituent rings—the phthalan (1,3-dihydroisobenzofuran) and piperidine moieties—in a rigid, perpendicular orientation. This conformational constraint is a key attribute, as it reduces the entropic penalty upon binding to a biological target, potentially increasing potency. The structure provides distinct vectors for chemical modification, primarily at the piperidine nitrogen, allowing for the exploration of chemical space in a controlled manner.

Figure 1: 2D Chemical Structure of **3H-Spiro[2-benzofuran-1,4'-piperidine]**

Physicochemical Properties

The general physical and chemical properties of the scaffold are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value/Description | Source |
|--------------------|--|---|
| Appearance | White to pale yellow solid | [1] [3] |
| Solubility | Sparingly soluble in water | [1] |
| pKa (Predicted) | 10.17 ± 0.20 (for the piperidine nitrogen) | [1] |
| Storage Conditions | Store at room temperature or 2-8°C | [1] [3] |

Chapter 2: Synthesis and Derivatization

The accessibility of a chemical scaffold is paramount to its widespread adoption. This chapter outlines a common synthetic route to the core structure and discusses strategies for its subsequent modification.

Core Synthesis: A Reductive Approach

One established method to synthesize the spiro[isobenzofuran-1(3H),4'-piperidine] core involves the catalytic hydrogenation of an N-benzyl protected precursor.[\[2\]](#) This process efficiently removes the protecting group, yielding the target scaffold.

- Step 1: Precursor Preparation & Catalyst Loading
 - Dissolve 1'-(phenylmethyl)spiro[isobenzofuran-1(3H),4'-piperidine] (1 equivalent) in a suitable solvent such as ethanol (approx. 8-10 mL per gram of substrate).
 - Transfer the solution to a high-pressure hydrogenation vessel (steel autoclave).
 - Expert Insight: Prior to adding the primary catalyst, it is sometimes beneficial to treat the solution with a scavenger catalyst like Raney Nickel under an inert atmosphere (e.g., argon) for a short period (e.g., 1 hour) to remove any potential catalyst poisons. This step, followed by filtration, can significantly improve the efficiency of the main reaction.

- Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w of the starting material) to the filtrate in the reaction vessel.
- Step 2: Hydrogenation Reaction
 - Seal the autoclave and purge it several times with hydrogen gas.
 - Pressurize the vessel with hydrogen to 5 bar.
 - Heat the reaction mixture to 40°C with vigorous stirring.
 - Trustworthiness: Monitor the reaction progress by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to ensure the complete consumption of the starting material. The reaction may take 19-24 hours. If the reaction stalls, it may be necessary to filter off the spent catalyst and add a fresh batch.[2]
- Step 3: Work-up and Isolation
 - Once the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.
 - Remove the Pd/C catalyst by filtration through a pad of celite. Rinse the filter pad with ethanol.
 - Concentrate the filtrate under reduced pressure to yield a crude oil.
 - Triturate the oily residue with a non-polar solvent like heptane and stir. The product should spontaneously crystallize.
 - Collect the resulting white solid by filtration, wash with cold heptane, and dry under vacuum to yield the final product, **3H-spiro[2-benzofuran-1,4'-piperidine]**.

Figure 2: Workflow for the Synthesis of the Spirocyclic Core

Strategies for Derivatization

The true power of this scaffold lies in its utility as a versatile building block.[3] The secondary amine of the piperidine ring is the primary handle for chemical modification, allowing for the

introduction of a wide array of functional groups to modulate pharmacological activity and properties.

- N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes/ketones can introduce diverse substituents. This is a key step in creating ligands for specific targets, such as the sigma receptors, where an N-butyl chain was installed.[\[5\]](#)
- N-Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) forms amide derivatives, which can act as hydrogen bond donors or acceptors and introduce different pharmacophores.
- Modern Synthetic Methods: While modifications to the core are common, related spirocyclic systems are also built using advanced reactions. For instance, three-component [3+2] azomethine ylide cycloadditions have been used to synthesize related benzofuran spiro-pyrrolidine derivatives, highlighting the broad interest in constructing such complex scaffolds.[\[6\]](#)

Chapter 3: Applications in Medicinal Chemistry and Drug Discovery

The rigid, three-dimensional structure of **3H-spiro[2-benzofuran-1,4'-piperidine]** makes it an ideal starting point for designing potent and selective ligands for various biological targets.

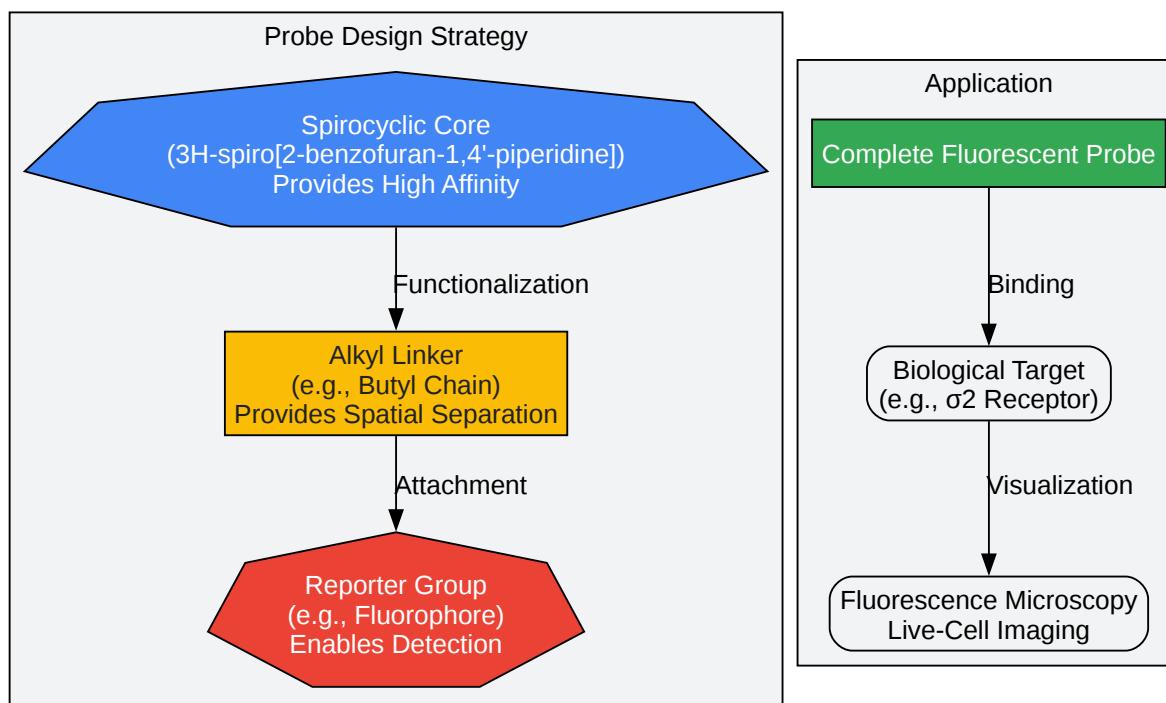
Central Nervous System (CNS) Agents

The piperidine moiety is a well-known "CNS-philic" fragment, and its incorporation into this spirocyclic system has made the scaffold a focal point for the development of agents targeting neurological and psychiatric disorders.[\[3\]](#) Research has explored its potential in developing treatments for conditions like depression, anxiety, and schizophrenia.[\[1\]](#)[\[4\]](#) The scaffold's rigidity helps in precisely orienting key pharmacophoric elements to fit into the binding pockets of CNS receptors, while the piperidine nitrogen can serve as a protonatable center for crucial ionic interactions.

Case Study: High-Affinity Probes for Sigma (σ) Receptors

A compelling application of this scaffold is in the development of molecular tools to study the sigma-2 ($\sigma 2$) receptor, a protein implicated in cancer and neurodegenerative diseases like Alzheimer's.^[5] The $\sigma 2$ receptor's biology is not fully understood, partly due to a lack of high-quality chemical probes.

Researchers ingeniously used the 3H-spiro[isobenzofuran-1,4'-piperidine] core as an anchor. They attached it via a butyl linker to various fluorescent tags, creating a series of novel, high-affinity fluorescent ligands.^[5] These probes, spanning emissions from green to near-infrared, enabled the direct visualization and study of the $\sigma 2$ receptor in cells using advanced microscopy techniques. This work exemplifies a powerful strategy: using a privileged core to build sophisticated tools for fundamental biological research.



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Figure 3: Logic Diagram for Building a Molecular Probe from the Spirocyclic Core

Broader Therapeutic Potential

The benzofuran nucleus itself is a source of diverse biological activities, including anti-tumor, antibacterial, and anti-inflammatory properties.^[7] The combination of this heterocyclic system with a spiro-piperidine suggests that the therapeutic applications of this scaffold family could extend beyond the CNS. For example, related benzofuran spiro-pyrrolidine compounds have demonstrated promising anti-proliferative activity against cancer cell lines.^[6]

Chapter 4: Safety and Handling

As with any laboratory chemical, proper handling of **3H-spiro[2-benzofuran-1,4'-piperidine]** is essential.

- Hazards: The compound is listed as an irritant to the eyes, respiratory system, and skin.^[1]
- Protective Measures: Standard personal protective equipment (PPE), including suitable protective clothing, gloves, and eye/face protection, should be worn when handling the material.^[1]
- Storage: The compound should be stored at either room temperature or refrigerated (2-8°C) in a tightly sealed container to ensure its stability.^{[1][3]}

Conclusion

3H-spiro[2-benzofuran-1,4'-piperidine] stands out as a scaffold of significant value in contemporary chemical science. Its conformationally rigid, three-dimensional structure offers distinct advantages for designing selective and potent bioactive molecules. From its foundational role in the development of CNS-active agents to its sophisticated use in crafting high-affinity probes for cutting-edge biological research, this spirocyclic compound has proven its versatility. As drug discovery programs increasingly seek to explore beyond "flatland" chemistry, scaffolds like **3H-spiro[2-benzofuran-1,4'-piperidine]** will undoubtedly continue to be enabling tools for creating the next generation of therapeutics and research agents.

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